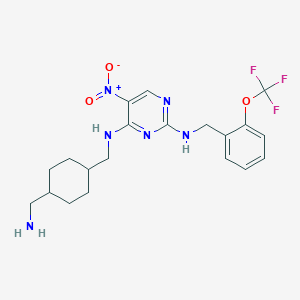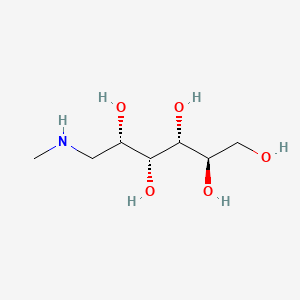
Meglumine
Vue d'ensemble
Description
Meglumine is a sugar alcohol derived from glucose that contains an amino group modification . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media such as diatrizoate meglumine, iothalamate meglumine, and iodipamide meglumine .
Synthesis Analysis
The synthesis of meglumine involves various methods. One approach includes the derivatization of meglumine prior to HPLC analysis, the use of an ion-pairing reagent in the mobile phase, the use of charged surface hybrid stationary phase, and the use of a column designed for carbohydrate separations .
Molecular Structure Analysis
Meglumine has a molecular formula of C7H17NO5 . Its molecular weight is 195.21 g/mol . The InChIKey of meglumine is MBBZMMPHUWSWHV-BDVNFPICSA-N .
Chemical Reactions Analysis
Meglumine is often used in the development of a HPLC method for the determination of meglumine in solid dosage formulations . This involves the use of an anionic pairing reagent in the mobile phase .
Physical And Chemical Properties Analysis
Meglumine is a solid substance that appears as white crystals or powder . It is odorless and has a molar mass of 195.215 g/mol .
Applications De Recherche Scientifique
Meglumine in Scientific Research Applications
Meglumine is a versatile compound with a variety of applications in scientific research and pharmaceuticals. Below are six distinct applications, each detailed in its own section.
Counterion in Pharmaceutical Formulations: Meglumine is traditionally used as a counterion to form salts with active pharmaceutical ingredients (APIs). This application is crucial in the development of contrast media, where meglumine helps to enhance the solubility and stability of APIs, as well as adjust the pH value to optimize drug delivery .
Enhancing API Solubility: Beyond its role as a counterion, meglumine can significantly improve the solubility of APIs. This property is particularly beneficial for drugs that are poorly soluble in water, which can limit their bioavailability and therapeutic effectiveness .
Improving API Stability: Meglumine contributes to the stability of APIs by preventing degradation and preserving the integrity of the drug during storage and use. This ensures that patients receive medication at its highest efficacy .
Glycemic Control in Diabetes: In medical research, meglumine has shown promise in improving glycemic control. Studies have demonstrated that oral administration of meglumine can significantly lower levels of plasma and liver triglycerides, which is beneficial for managing non-insulin dependent diabetes .
Treatment of Acute Ischemic Stroke: Meglumine is also being explored for its efficacy in treating acute ischemic stroke (AIS). Research indicates that Ginkgolide Meglumine Injection (GMI), combined with Butylphthalide, may offer a new approach to AIS treatment, providing a reference for rational clinical medication .
Development of Novel Ionic Liquids: In the field of pharmaceutics, meglumine has been used to synthesize novel ionic liquids (ILs) with various anions. These ILs have potential applications as pharmaceutical additives, offering new avenues for drug formulation and delivery .
Mécanisme D'action
Target of Action
Meglumine is an amino sugar derived from sorbitol . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media . It is also used as a counterion to form a salt with the active pharmaceutical ingredient (API) .
Mode of Action
Meglumine’s mode of action is complex and multifaceted. It is known to enhance the solubility and stability of APIs , which can improve drug absorption . In the context of metabolic syndrome and diabetes, meglumine has been shown to upregulate the AMPK-related enzyme SNARK . This enzyme plays a crucial role in glucose uptake by liver and muscle cells .
Biochemical Pathways
Meglumine affects several biochemical pathways. In metabolic syndrome and diabetes, it has been shown to improve glycemic control and lower levels of plasma and liver triglycerides . This is associated with upregulation of the AMPK-related enzyme SNARK, which improves blood glucose uptake by liver and muscle .
Pharmacokinetics
It has been shown that meglumine can enhance the aqueous solubility of certain drugs , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully elucidate the pharmacokinetic properties of meglumine.
Result of Action
The result of meglumine’s action can vary depending on the context. In metabolic syndrome and diabetes, meglumine has been shown to improve glycemic control, lower levels of plasma and liver triglycerides, and reduce apparent diabetic nephropathy . It also enhances muscle stamina . At the cellular level, meglumine increases steady-state SNARK levels in a dose-dependent manner more potently than sorbitol .
Action Environment
The action environment of meglumine can influence its efficacy and stability. As an excipient, meglumine is often used to improve the solubility and stability of APIs in various formulation environments . The specific environmental factors that influence meglumine’s action will depend on the particular drug formulation and the biological system in which it is acting.
Safety and Hazards
Orientations Futures
There are ongoing studies aiming to understand how antimonials work to treat leishmaniasis infections and how this therapy can be improved . This includes the development of simple synthetic methods for pentavalent antimonials, liposome-based formulations for targeting the Leishmania parasites responsible for visceral leishmaniasis, and cyclodextrin-based formulations to promote the oral delivery of antimony .
Relevant papers on Meglumine include "Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes" .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023244 | |
| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Meglumine | |
CAS RN |
6284-40-8 | |
| Record name | N-Methyl-D-glucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meglumine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meglumine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meglumine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meglumine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)
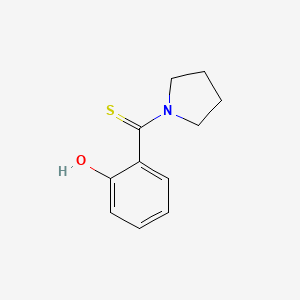
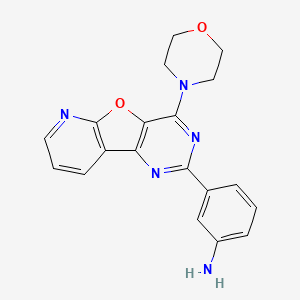
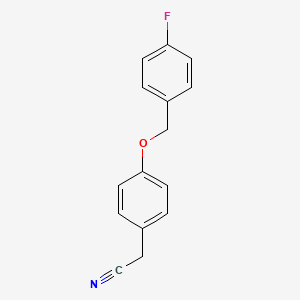

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
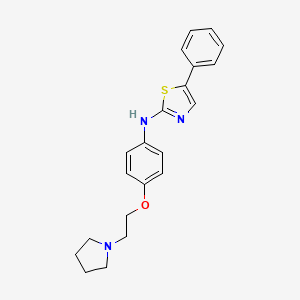


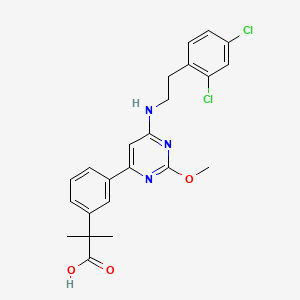
![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)
